molecular formula C11H13FN2O3S B4088624 1-[(4-fluorophenyl)sulfonyl]prolinamide

1-[(4-fluorophenyl)sulfonyl]prolinamide

Cat. No. B4088624
M. Wt: 272.30 g/mol
InChI Key: BPYSDGKSIAXINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)sulfonyl]prolinamide, also known as FSP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FSP belongs to the family of proline analogs and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]prolinamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of the enzyme prolyl oligopeptidase (POP), which is involved in the degradation of neuropeptides. This compound has also been found to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been shown to increase the levels of the neurotransmitter dopamine in animal models of Parkinson's disease. Additionally, this compound has been found to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

1-[(4-fluorophenyl)sulfonyl]prolinamide has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, this compound is a proline analog, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-[(4-fluorophenyl)sulfonyl]prolinamide. Further research is needed to fully understand the mechanism of action of this compound and its biological activity. Additionally, the potential therapeutic applications of this compound need to be explored further. This compound may have potential as a treatment for cancer, inflammation, and neurological disorders. Finally, the development of new analogs of this compound may lead to compounds with improved biological activity and specificity.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]prolinamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3S/c12-8-3-5-9(6-4-8)18(16,17)14-7-1-2-10(14)11(13)15/h3-6,10H,1-2,7H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYSDGKSIAXINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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